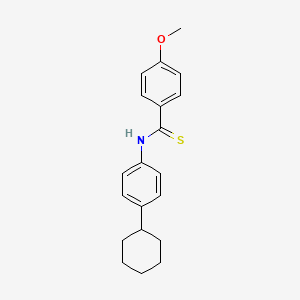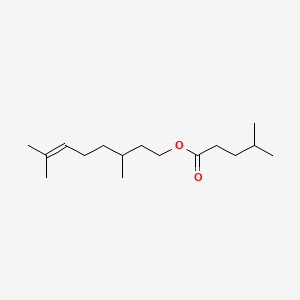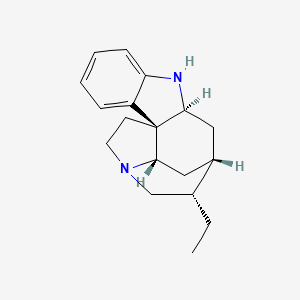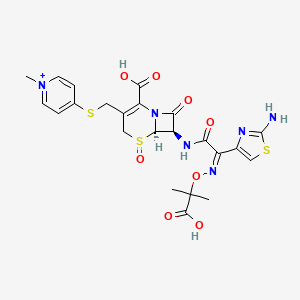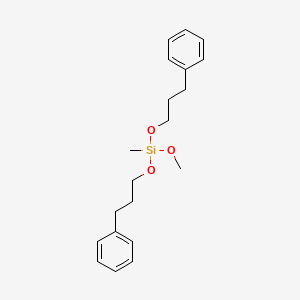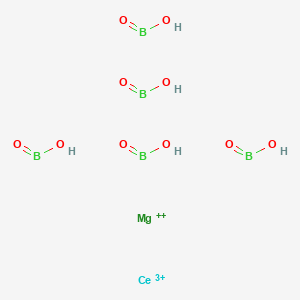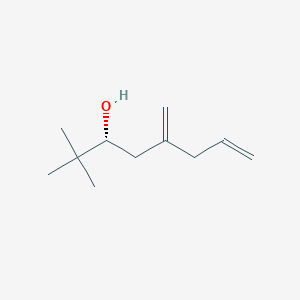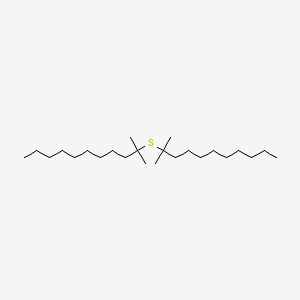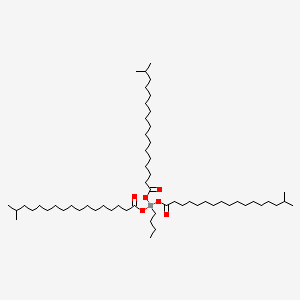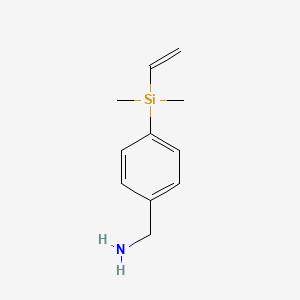
p-(Dimethylvinylsilyl)benzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(Dimethylvinylsilyl)benzylamine: is an organic compound with the molecular formula C11H17NSi . It is characterized by the presence of a benzylamine group attached to a dimethylvinylsilyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-(Dimethylvinylsilyl)benzylamine typically involves the reaction of benzylamine with a dimethylvinylsilyl halide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen halide by-product. The reaction can be represented as follows:
Benzylamine+Dimethylvinylsilyl halide→this compound+Hydrogen halide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: p-(Dimethylvinylsilyl)benzylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (Cl2, Br2) or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, p-(Dimethylvinylsilyl)benzylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology and Medicine: While specific biological applications of this compound are not well-documented, compounds with similar structures are often explored for their potential biological activity. Research may focus on its interactions with biological molecules and potential therapeutic uses.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, coatings, and other advanced materials .
Mécanisme D'action
The mechanism of action of p-(Dimethylvinylsilyl)benzylamine involves its interaction with various molecular targets. The dimethylvinylsilyl group can participate in reactions that modify the electronic properties of the benzylamine moiety, influencing its reactivity and interactions with other molecules. The exact pathways and molecular targets would depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Benzylamine: A simpler analog without the silyl group, used in various chemical syntheses.
Dimethylvinylsilyl compounds: Compounds with similar silyl groups but different functional groups attached to the silicon atom.
Uniqueness: p-(Dimethylvinylsilyl)benzylamine is unique due to the presence of both the benzylamine and dimethylvinylsilyl groups. This combination imparts distinct chemical properties, making it useful in specific synthetic applications where both functionalities are required .
Propriétés
Numéro CAS |
72144-41-3 |
|---|---|
Formule moléculaire |
C11H17NSi |
Poids moléculaire |
191.34 g/mol |
Nom IUPAC |
[4-[ethenyl(dimethyl)silyl]phenyl]methanamine |
InChI |
InChI=1S/C11H17NSi/c1-4-13(2,3)11-7-5-10(9-12)6-8-11/h4-8H,1,9,12H2,2-3H3 |
Clé InChI |
ZHLFFTNRFIWPCC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C=C)C1=CC=C(C=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



